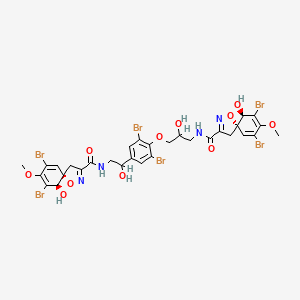
3-keto-beta-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.
3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Galactose Metabolism and Disease Understanding
- Metabolic Pathways Involving 3-keto-beta-D-galactose : 3-keto-beta-D-galactose plays a role in alternative metabolic pathways for galactose, as in the case of patients with galactosemia. The conversion of galactose to galactonic acid, leading to 3-ketogalactonic acid, has been identified as a pathway in mammalian liver, possibly explaining galactose oxidation in galactosemia (Cuatrecasas & Segal, 1966).
Biochemistry and Molecular Biology
- Role in Glycoprotein Modification : 3-keto-beta-D-galactose is utilized in the chemoenzymatic modification of glycoproteins. A mutant beta1,4-galactosyltransferase can transfer C2 keto galactose to O-GlcNAc modifications on proteins, offering a functional handle for creating sensitive detection methods of O-GlcNAc post-translational modifications (Boeggeman et al., 2007).
- Vitamin C Biosynthesis in Plants : GDP-mannose-3',5'-epimerase from Arabidopsis thaliana, involved in vitamin C biosynthesis, can produce GDP-beta-L-galactose, a closely related compound to 3-keto-beta-D-galactose. This demonstrates its role in the complex biosynthesis pathways of essential vitamins (Major et al., 2005).
Enzymology and Biotechnology
- Enzymatic Processing of Galactose : Enzymes like 2-keto-3-deoxy-6-phosphogalactonic acid aldolase play a crucial role in the oxidative degradation of galactose, where compounds like 3-keto derivatives are involved. This highlights the enzymatic pathways crucial for understanding galactose metabolism and its applications in biotechnology (Shuster, 1966).
- Galactose to D-Tagatose Conversion : The enzymatic oxidation of D-galactose to 2-keto derivatives like 3-keto-D-galactose is an essential step in producing low-caloric sweeteners like D-tagatose. Understanding this enzymatic process is key to developing efficient production methods for these sweeteners (Salaheddin et al., 2009).
Propriétés
Nom du produit |
3-keto-beta-D-galactose |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1 |
Clé InChI |
APIQNBNBIICCON-FKMSRSAHSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
SMILES canonique |
C(C1C(C(=O)C(C(O1)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)
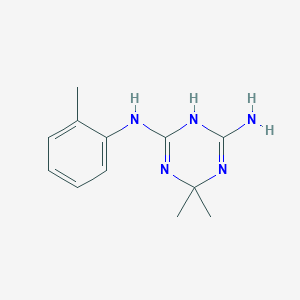
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
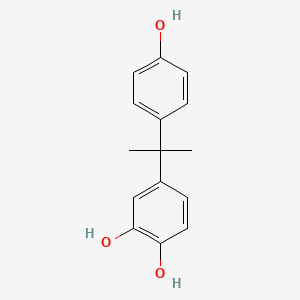
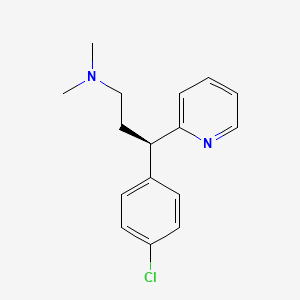
![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)

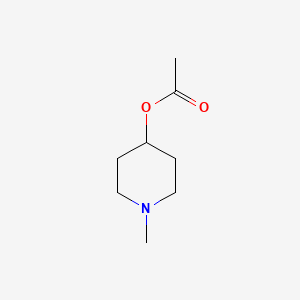
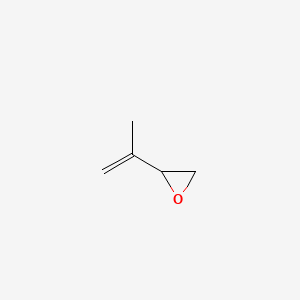
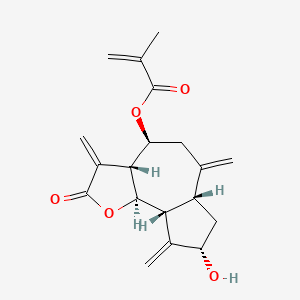


![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)
